

# Application Notes and Protocols for FNC-TP In Vitro Antiviral Assay

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## Compound of Interest

Compound Name: *Fnc-TP*

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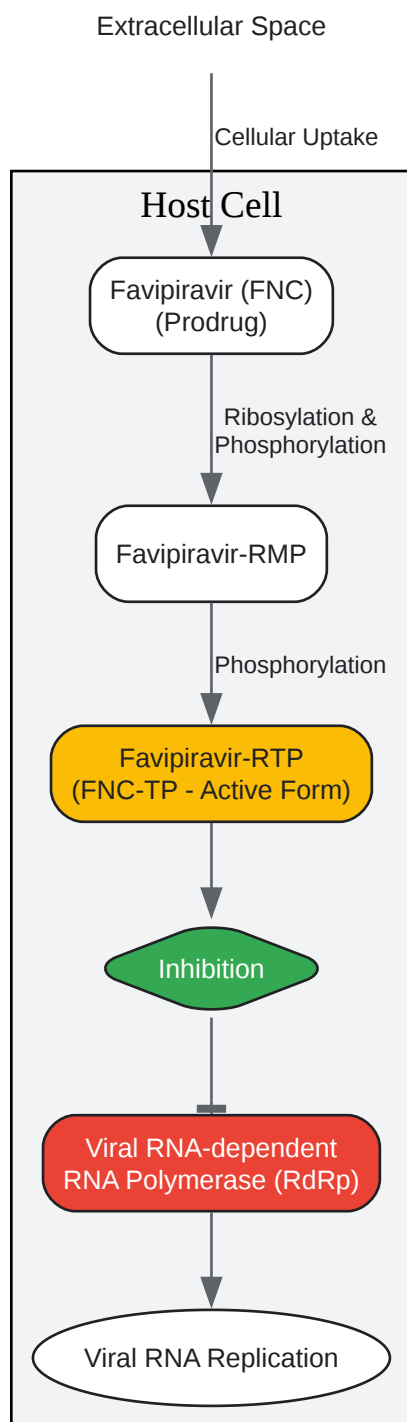
For Researchers, Scientists, and Drug Development Professionals

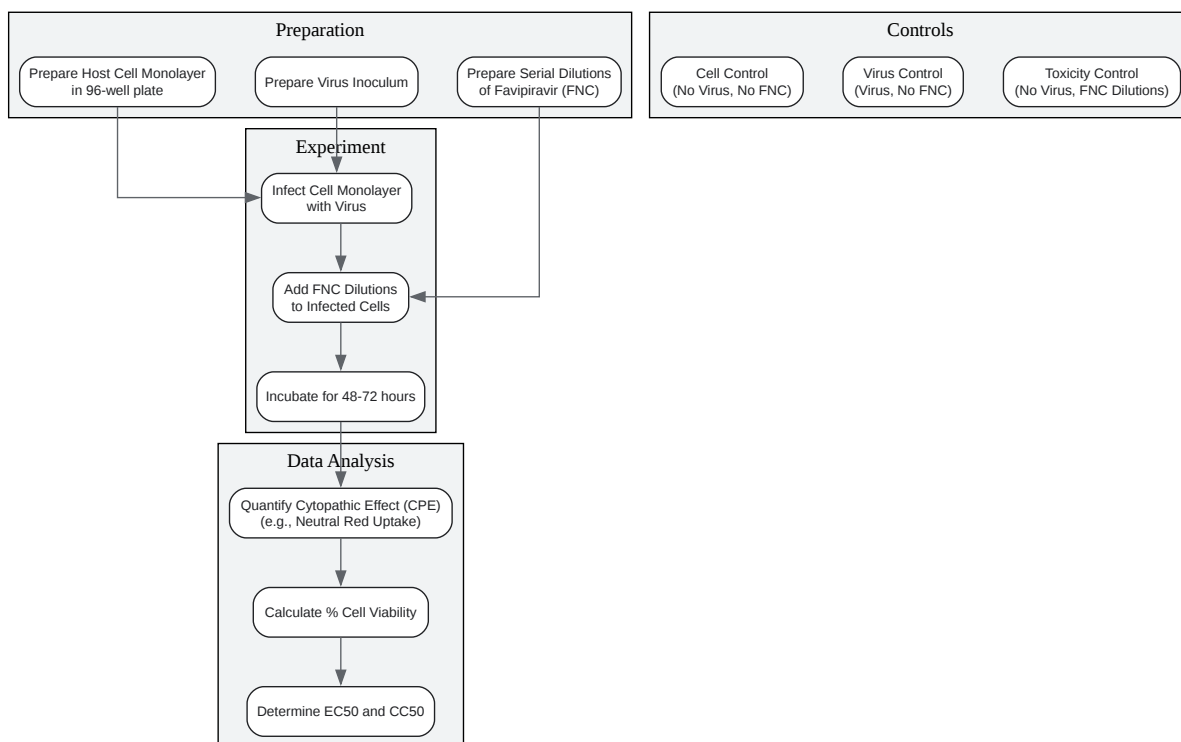
## Introduction

Favipiravir (FNC) is a potent antiviral agent that exhibits a broad spectrum of activity against various RNA viruses.[1][2][3] Its mechanism of action relies on its intracellular conversion to the active form, Favipiravir triphosphate (**FNC-TP**), also known as Favipiravir-RTP or T-705-RTP.[2] **FNC-TP** functions as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses.[4][2][3] This document provides detailed protocols for in vitro assays to determine the antiviral efficacy of FNC, the prodrug of **FNC-TP**.

## Mechanism of Action

Favipiravir acts as a prodrug, meaning it is administered in an inactive form and is metabolized into its active form within the host's cells.[2] Once inside the cell, FNC undergoes phosphoribosylation to form FNC-monophosphate (FNC-MP) and is subsequently phosphorylated to its active triphosphate form, **FNC-TP**. **FNC-TP** then competes with purine nucleosides for binding to the viral RNA-dependent RNA polymerase (RdRp), ultimately inhibiting viral RNA synthesis and replication.[2]





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